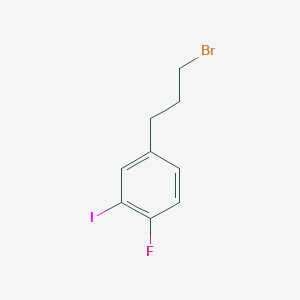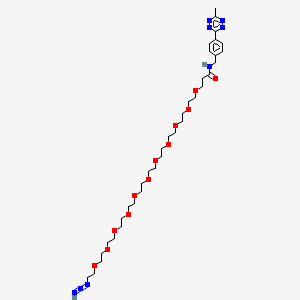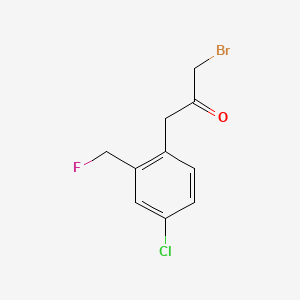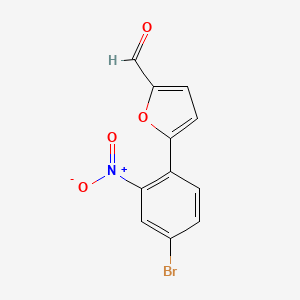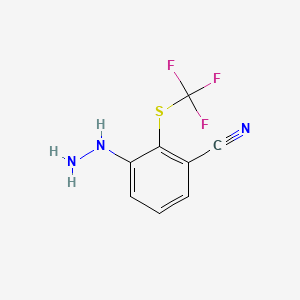
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the chloromethylation of a suitable phenyl precursor, followed by the introduction of the mercapto group. The final step involves the formation of the propan-2-one moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, leading to modifications of biomolecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: These compounds share the sulfur-containing heterocyclic structure and exhibit similar chemical reactivity and biological activities.
Benzimidazole derivatives: These compounds have a similar aromatic structure and are known for their diverse pharmacological properties.
Uniqueness
1-(5-(Chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both a chloromethyl and a mercapto group on the same phenyl ring, along with a propan-2-one moiety.
Propiedades
Fórmula molecular |
C10H11ClOS |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
1-[5-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)4-9-5-8(6-11)2-3-10(9)13/h2-3,5,13H,4,6H2,1H3 |
Clave InChI |
CDAUYPVQKPHCOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)CCl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
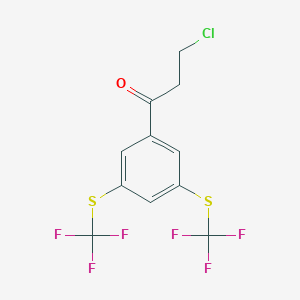

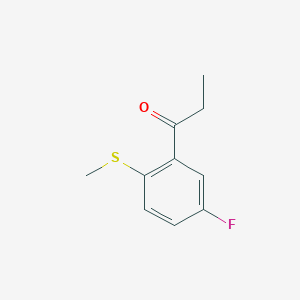
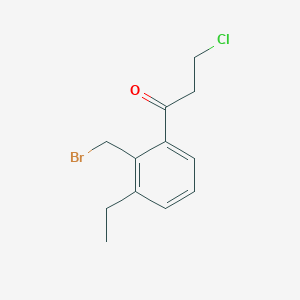
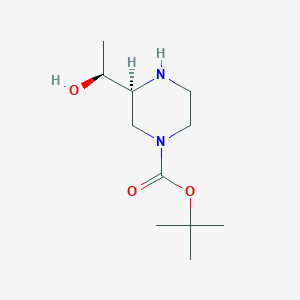
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
